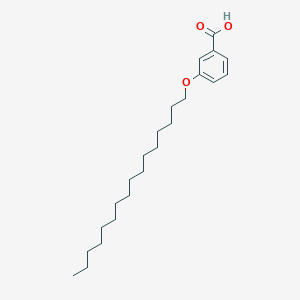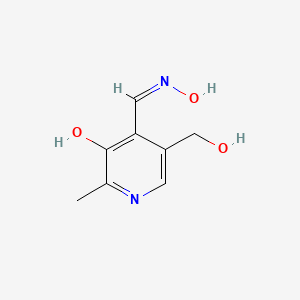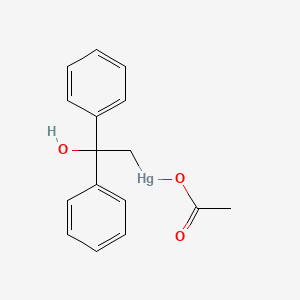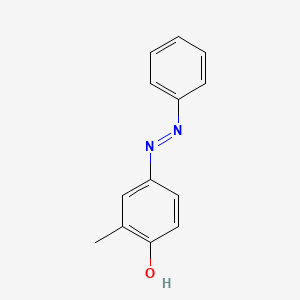
3-(Hexadecyloxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hexadecyloxy)benzoic acid is an organic compound with the molecular formula C23H38O3 and a molecular weight of 362.558 g/mol This compound is characterized by a benzoic acid core with a hexadecyloxy substituent at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadecyloxy)benzoic acid typically involves the etherification of 3-hydroxybenzoic acid with hexadecanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction can be summarized as follows:
3-Hydroxybenzoic acid+HexadecanolH2SO43-(Hexadecyloxy)benzoic acid+H2O
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and niche applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(Hexadecyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hexadecyloxy group can be substituted under specific conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: 3-(Hexadecyloxy)benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Hexadecyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of specialized surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 3-(Hexadecyloxy)benzoic acid is not fully understood. its amphiphilic nature suggests that it can interact with lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules across the membrane . The molecular targets and pathways involved in these interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hexadecyloxy)benzoic acid
- 3-Acetoacetamido-4-(Hexadecyloxy)benzoic acid
- 4-Hexadecyloxy-3-(2-(Hydroxyimino)-acetoacetamido)benzoic acid
- 3-Hexadecyloxy-4-nitrobenzoic acid
Uniqueness
3-(Hexadecyloxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its long alkyl chain provides hydrophobic characteristics, while the benzoic acid core offers reactivity typical of aromatic carboxylic acids. This combination makes it particularly useful in applications requiring amphiphilic molecules.
Properties
Molecular Formula |
C23H38O3 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
3-hexadecoxybenzoic acid |
InChI |
InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-26-22-18-16-17-21(20-22)23(24)25/h16-18,20H,2-15,19H2,1H3,(H,24,25) |
InChI Key |
SOPXDWKIHUVGSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Thiabicyclo[6.2.0]deca-1(8),6-diene, 9,9-dioxide](/img/structure/B11957335.png)






![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)urea](/img/structure/B11957369.png)

![N,N-Dibenzyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11957376.png)




